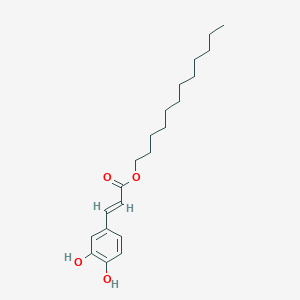

2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, dodecyl ester

Description

2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, dodecyl ester (hereafter referred to as Caffeic Acid Dodecyl Ester, or CADD) is a lipophilic derivative of caffeic acid, where the hydroxyl group of the carboxylic acid is substituted with a dodecyl (12-carbon) alkyl chain. The compound features a conjugated α,β-unsaturated carbonyl system and a 3,4-dihydroxyphenyl (catechol) moiety, both critical for its bioactivity .

Properties

IUPAC Name |

dodecyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O4/c1-2-3-4-5-6-7-8-9-10-11-16-25-21(24)15-13-18-12-14-19(22)20(23)17-18/h12-15,17,22-23H,2-11,16H2,1H3/b15-13+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXFZUZXCHYDOJO-FYWRMAATSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCOC(=O)/C=C/C1=CC(=C(C=C1)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, dodecyl ester typically involves the esterification of 3-(3,4-dihydroxyphenyl)-2-propenoic acid with dodecanol. This reaction is usually catalyzed by acidic conditions, such as the use of sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, dodecyl ester undergoes various chemical reactions, including:

Oxidation: The dihydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The double bond in the propenoic acid moiety can be reduced to form saturated derivatives.

Substitution: The hydroxyl groups in the dihydroxyphenyl moiety can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

Substitution: Electrophilic substitution reactions can be carried out using reagents such as acyl chlorides or alkyl halides.

Major Products Formed

Oxidation: Quinones and other oxidized phenolic derivatives.

Reduction: Saturated esters and alcohols.

Substitution: Various substituted phenolic esters.

Scientific Research Applications

2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, dodecyl ester has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

Biology: Investigated for its potential antioxidant and antimicrobial properties.

Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the formulation of coatings, adhesives, and other materials requiring specific chemical properties.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, dodecyl ester is largely dependent on its functional groups. The dihydroxyphenyl group can interact with biological targets through hydrogen bonding and redox reactions, while the ester group can influence the compound’s solubility and bioavailability. The propenoic acid moiety may also participate in various biochemical pathways, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Caffeic Acid Esters

- Ethyl Caffeate (Ethyl ester, C11H12O4): Shorter alkyl chain (2 carbons) increases hydrophilicity (logP ~2.5) compared to CADD .

- CAPE (Phenethyl ester, C17H16O4): The phenethyl group enhances membrane permeability and antioxidant activity due to aromatic interactions .

- Octacosyl Ester (C31H52O4): A 28-carbon chain confers extreme lipophilicity (logP ~9.47), improving radical scavenging capacity but reducing solubility .

Ferulic Acid Esters

Other Derivatives

- 3-Methyl-2-butenyl Caffeate (Prenyl ester, C14H16O4): The branched chain enhances bioavailability in lipid-rich environments .

Physicochemical Properties

*Estimated logP values based on chain length and substitution. †Predicted using the docosyl ester’s logP (9.47) as a reference .

Antioxidant Effects

- Catechol Moieties : The 3,4-dihydroxyphenyl group in CADD enables hydrogen atom transfer, neutralizing free radicals (e.g., DPPH) .

- Chain Length Impact: Longer chains (e.g., octacosyl ester) enhance radical scavenging by stabilizing the phenoxyl radical through hydrophobic interactions . CAPE, with a shorter chain, shows moderate activity but better cellular uptake .

Anti-Inflammatory and Cytotoxic Effects

- CAPE : Inhibits COX-2 (IC50 = 1.2 µM) and NF-κB pathways, reducing inflammation .

- Octacosyl Ester : Demonstrates cytotoxicity against cancer cells (IC50 = 15 µM for HeLa), likely due to membrane disruption .

- Ferulic Acid Esters : Weak activity compared to caffeate esters, emphasizing the catechol group’s importance .

Biological Activity

2-Propenoic acid, 3-(3,4-dihydroxyphenyl)-, dodecyl ester, also known as dodecyl 3-(3,4-dihydroxyphenyl) acrylate, is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, including anti-inflammatory and anticancer activities, as well as its antioxidant capacity.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 302.46 g/mol. Its structure features a dodecyl chain attached to an acrylate group with a phenolic moiety, which is significant for its biological activity.

Anti-inflammatory Activity

Recent studies have demonstrated that derivatives of 2-propenoic acid exhibit notable anti-inflammatory effects. For instance, a compound structurally similar to dodecyl ester showed significant inhibition of paw edema in animal models. In one study, it was reported that the compound reduced inflammation more effectively than standard anti-inflammatory drugs like ibuprofen .

Antioxidant Activity

The antioxidant potential of 2-propenoic acid derivatives has been assessed using various assays, including the DPPH radical scavenging assay. The dodecyl ester exhibited a high percentage of inhibition against DPPH radicals, indicating strong free-radical scavenging activity. At concentrations of 400 µg/mL, the percentage inhibition reached up to 95.646% .

Anticancer Activity

The anticancer properties of the compound were evaluated against different cancer cell lines, including HeLa (cervical cancer) and 3T3 (mouse fibroblast) cells. The results indicated that while the compound exhibited some inhibitory effects on cancer cell proliferation, these effects were relatively modest compared to standard chemotherapeutic agents. For example:

| Compound | HeLa Cell Line % Inhibition | 3T3 Cell Line % Inhibition |

|---|---|---|

| Dodecyl Ester | 24% | 1% |

| Standard (Doxorubicin) | 71% | - |

These results suggest that while the dodecyl ester has some anticancer activity, it may not be as potent as established treatments .

Case Studies

- Study on Anti-inflammatory Effects : A study involving the administration of the dodecyl ester in animal models showed a significant reduction in inflammation markers compared to control groups. The study highlighted its potential for therapeutic applications in inflammatory diseases .

- Antioxidant Evaluation : Another investigation focused on the antioxidant capacity of various esters derived from phenolic compounds. The dodecyl ester was among those that showed superior activity in scavenging free radicals, reinforcing its potential use in formulations aimed at reducing oxidative stress .

Q & A

Q. What methodologies validate the compound’s photostability for topical applications?

- Methodological Answer : Expose samples to UVB/UVA radiation (e.g., 310–400 nm) in a solar simulator. Quantify degradation products via UPLC-PDA and assess retained antioxidant capacity using FRAP assays. Include controls with UV absorbers (e.g., avobenzone) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.